[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBJHDHYCIYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzimidazole with Halogenated Phenylmethanamine Precursors
A primary route involves the alkylation of benzimidazole at the 1-position using 4-(bromomethyl)phenylmethanamine. This method exploits the nucleophilic reactivity of benzimidazole’s imidazolic nitrogen under basic conditions.
Procedure :
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Synthesis of 4-(Bromomethyl)phenylmethanamine :
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Alkylation Reaction :
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Benzimidazole (1.2 equiv) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.0 equiv).
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4-(Bromomethyl)phenylmethanamine (1.0 equiv) is added dropwise, and the mixture is stirred at 60°C for 12 hours.
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The product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane/ethyl acetate, 3:1).
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Key Data :
Reductive Amination of 4-(Benzimidazol-1-ylmethyl)benzaldehyde
This method avoids halogenated intermediates by employing reductive amination to introduce the amine group.
Procedure :
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Synthesis of 4-(Benzimidazol-1-ylmethyl)benzaldehyde :
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Reductive Amination :
Key Data :
Multi-component Ugi Reaction for Modular Assembly
Adapting protocols from PROTAC synthesis, this approach utilizes methylamine, formaldehyde, and isocyanides to construct the amine backbone.
Procedure :
-
Reaction Setup :
-
Purification :
Key Data :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Bases
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Bases : Potassium carbonate and sodium hydride facilitate deprotonation of benzimidazole, enhancing nucleophilicity.
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Reducing Agents : Sodium cyanoborohydride outperforms NaBH₄ in reductive amination, minimizing over-reduction.
Industrial-scale Production Considerations
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:
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Residence Time : 30–60 minutes for alkylation steps.
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Automation : In-line FTIR monitoring ensures real-time quality control.
Recent Advances and Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary but often involve specific temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications where specific chemical characteristics are required .
Mechanism of Action
The mechanism of action of [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can bind to specific sites on these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substitution Variants
Imidazole Derivatives
- [2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine (C11H13N3, MW 187.25): Replaces benzimidazole with imidazole, reducing aromatic conjugation.
Thiazole Derivatives
- (4-(4-Methylthiazol-5-yl)phenyl)methanamine (C11H13N3S, MW 219.30):
Substitutes benzimidazole with a methylthiazole group. Thiazoles are electron-deficient heterocycles, which may enhance metabolic stability compared to benzimidazoles .
Triazole Derivatives
- [1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl]methanamine (C10H9F3N4O, MW 258.20):
Features a triazole ring and trifluoromethoxy group. Triazoles are resistant to oxidation, offering improved pharmacokinetic profiles. The trifluoromethoxy substituent enhances lipophilicity and bioavailability .
Thiadiazole Derivatives
- 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine (C9H9N3S, MW 191.25): Replaces benzimidazole with a thiadiazole.
Positional Isomers and Substituted Derivatives
- [3-(1H-1,3-Benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride :
A meta-substituted isomer of the target compound. Positional changes alter electronic distribution and steric interactions, affecting receptor binding . - 1-(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (C9H10FN3, MW 179.19):
Lacks the phenyl spacer; benzimidazole is directly linked to methanamine. Fluorine substitution enhances metabolic stability and membrane permeability .
Key Observations :
- Synthetic Accessibility : Benzimidazole derivatives often require multi-step syntheses involving condensation reactions (e.g., ), while triazole and thiadiazole analogs leverage click chemistry or cyclization for efficiency .
- Solubility : Hydrochloride salts (e.g., [3-(1H-1,3-Benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride) improve aqueous solubility, critical for in vivo applications .
- Bioactivity : Triazole derivatives show promise in antituberculosis research, whereas benzimidazoles are explored for kinase inhibition .
Biological Activity
The compound [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine, also known as 3-(1H-benzimidazol-1-ylmethyl)phenylmethanamine dihydrochloride, has garnered attention due to its potential biological activities. This article synthesizes existing research findings, including antiproliferative effects, mechanisms of action, and stability studies.
- IUPAC Name : [4-(1H-benzimidazol-1-ylmethyl)phenyl]methanamine dihydrochloride
- Molecular Formula : C15H15N3·2ClH
- CAS Number : 1209831-39-9
- Molecular Weight : 295.17 g/mol (including dihydrochloride)
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, a series of benzodiazole derivatives were tested for their efficacy in inhibiting cell proliferation in breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The compound demonstrated significant activity with IC50 values ranging from 23 to 33 nM, comparable to established chemotherapeutic agents like Combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Benzodiazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | MCF-7 | 3.9 |
| [4-(1H-benzodiazol-1-ylmethyl)phenyl]methanamine | MDA-MB-231 | 23 - 33 |
| Other Derivatives | MCF-7 | 10 - 33 |
The mechanism through which [4-(1H-benzodiazol-1-ylmethyl)phenyl]methanamine exerts its antiproliferative effects appears to involve the destabilization of microtubules. This compound interacts at the colchicine-binding site on tubulin, leading to disruption in microtubule polymerization and subsequent cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .
Stability Studies
Stability studies have indicated that the compound maintains its integrity under various pH conditions and in human plasma. The half-life (t½) was determined to be greater than 24 hours in plasma, suggesting that it could be a viable candidate for further development in therapeutic applications .
Table 2: Stability Data
| Condition | t½ (hours) |
|---|---|
| pH 4 | 13 |
| pH 7.4 | 13 |
| pH 9 | 6 |
| Plasma | >24 |
Case Studies
In a notable case study involving the treatment of triple-negative breast cancer (TNBC), a derivative of this compound was evaluated for its efficacy in vivo. The results demonstrated significant tumor reduction in treated subjects compared to controls, reinforcing the potential of benzodiazole derivatives as effective anticancer agents .
Q & A
What are the established synthetic routes for [4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-(chloromethyl)benzylamine and 1H-1,3-benzodiazole under basic conditions. Key parameters include:
- Solvent: Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Base: Potassium carbonate (K₂CO₃) facilitates deprotonation of the benzodiazole nitrogen, promoting substitution .
- Purification: Recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) ensures high purity.
Optimization Tips: - Use excess benzodiazole (1.2–1.5 eq) to drive the reaction to completion.
- Monitor reaction progress via TLC or HPLC to minimize side products.
How does the structural configuration influence binding affinity compared to similar benzodiazole derivatives?
Level: Advanced
Methodological Answer:
The benzodiazole moiety enables hydrogen bonding and π-π stacking with aromatic residues in target proteins, while the phenylmethanamine group enhances solubility and receptor interaction. Comparative studies show:
- Benzimidazole analogs (e.g., 2-aminobenzimidazole) exhibit weaker binding due to reduced electron density in the fused ring system .
- Thiazole derivatives (e.g., {4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenyl}methanamine) show altered selectivity profiles due to sulfur’s electronegativity .
Experimental Validation: - Perform competitive radioligand binding assays (e.g., using ³H-labeled ligands) to quantify affinity differences .
What analytical techniques characterize purity and structural integrity?
Level: Basic
Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., benzodiazole-CH₂-phenyl integration) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 265.122 for C₁₅H₁₄N₄) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
How to resolve contradictions in reported biological activities?
Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability. Strategies include:
- Standardization: Use uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal Assays: Cross-validate results with functional assays (e.g., Ca²⁺ mobilization) and binding studies (e.g., surface plasmon resonance) .
- Meta-Analysis: Compare EC₅₀/IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
What in vitro assays evaluate pharmacological potential?
Level: Advanced
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., fluorogenic substrates for proteases) .
- Receptor Binding: Radioligand displacement assays (e.g., ³H-C5a for C5a receptor inverse agonism, as in NDT 9513727) .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
How does the benzodiazole moiety contribute to stability?
Level: Basic
Methodological Answer:
The benzodiazole ring enhances metabolic stability by resisting oxidative degradation. Key factors:
- Hydrochloride Salt Formation: Improves aqueous solubility and shelf-life (e.g., [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine HCl) .
- Resistance to CYP450: Benzodiazole’s aromaticity reduces susceptibility to hepatic enzymes, prolonging half-life in vitro .
What computational approaches predict enzyme interaction mechanisms?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses (e.g., benzodiazole stacking in hydrophobic pockets) .
- MD Simulations: GROMACS or AMBER simulate ligand-protein dynamics over 100+ ns to assess stability .
- QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area .
Are isosteric replacements for benzodiazole viable for bioactivity?
Level: Advanced
Methodological Answer:
Yes, but substitutions must retain key interactions:
- Benzothiazole: Maintains π-stacking but alters electronic properties (lower logP) .
- Indole: Enhances H-bonding but may reduce metabolic stability .
Validation: Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
